molecular formula C32H36ClNO8 B001158 托瑞米芬 CAS No. 89778-27-8

托瑞米芬

货号 B001158
CAS 编号: 89778-27-8
分子量: 598.1 g/mol
InChI 键: IWEQQRMGNVVKQW-OQKDUQJOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Toremifene citrate is a nonsteroidal triphenylethylene antiestrogen, chemically related to tamoxifen. As a selective estrogen receptor modulator (SERM), it binds competitively to estrogen receptors, interfering with estrogen activity. It also exhibits intrinsic estrogenic properties depending on the tissue or species (Definitions, 2020).

Synthesis Analysis

Toremifene citrate is synthesized from 4-hydroxydiphenyl ketone. The process involves two condensations to yield 1,2 dibenzyl 1 [4 [2 (N,N dimethylamino)ethoxyl]phenyl] butane 1,4 diol, followed by chlorination and dehydration in a one-step reaction to produce toremifene. It is then neutralized with citric acid, achieving an overall yield of 24.7% (X. Xiao, 2002).

Molecular Structure Analysis

Toremifene's molecular structure, as a triphenylethylene derivative, comprises multiple phenyl groups linked to a central ethylene group. The molecule exhibits antiestrogenic properties by binding to estrogen receptors, with its activity varying across different tissues and species (Definitions, 2020).

Chemical Reactions and Properties

Toremifene undergoes various chemical reactions, including the formation of metabolites through liver metabolism involving cytochrome P450 enzymes. Its properties as a SERM enable it to exhibit both estrogenic and antiestrogenic activities, contingent on the specific biological context (Taras et al., 2000).

Physical Properties Analysis

The physical properties of toremifene citrate include high protein binding (>95%) and oral bioavailability estimated to be around 100%. These characteristics are crucial for its pharmacokinetics and therapeutic effectiveness (Taras et al., 2000).

Chemical Properties Analysis

The chemical properties of toremifene involve its metabolic pathway, primarily through hepatic metabolism and enterohepatic circulation, leading to its elimination predominantly in the feces. Its half-life is approximately 5 days, reaching steady state by 6 weeks depending on the dosage (Taras et al., 2000).

科研应用

  1. 抗肿瘤活性: 托瑞米芬柠檬酸盐抑制血管生成、肺转移和雌激素依赖性肿瘤细胞生长,对乳腺癌有效。它通过超过70%抑制了激素依赖性乳腺肿瘤的雌激素刺激生长 (Okada et al., 2001)(Robinson & Jordan, 1989)

  2. 前列腺癌预防: 托瑞米芬在高危患者中每天服用一年显著降低了前列腺癌发病率 (Ault, 2005)

  3. 安全性概况: 与他莫昔芬相比,托瑞米芬的次发性子宫内膜癌发病率较低,中风、肺栓塞、白内障风险也较低,而脂质代谢类似 (Harvey, Kimura, & Hajba, 2006)

  4. 乳腺癌治疗: 托瑞米芬在治疗绝经后乳腺癌患者中显示出疗效和安全性,可能比芳香化酶抑制剂更有优势 (Vogel et al., 2014)

  5. 乳房疼痛治疗: 它有效缓解中度至重度的周期性乳房疼痛,并且对非周期性乳房疼痛有积极影响 (Gong et al., 2006)

  6. 骨密度改善: 托瑞米芬治疗在仅仅6个月的疗程后显著增加了前列腺癌患者的骨矿物密度 (Steiner et al., 2004)

  7. 药物输送系统: 基于二甲基亚砜/乳酸共聚物的二氧化硅干凝胶和可生物降解聚合物载体系统已被评估用于托瑞米芬柠檬酸盐的控释,为持续药物输送提供了有希望的结果 (Kortesuo et al., 2000)(Rich et al., 2001)

Safety And Hazards

Toremifene citrate can cause a life-threatening heart rhythm disorder . It can cause serious eye damage and is harmful if swallowed . It is very toxic to aquatic life with long-lasting effects . It is also sensitive to ultraviolet light .

性质

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEQQRMGNVVKQW-OQKDUQJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36ClNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89778-26-7 (Parent)
Record name Toremifene citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2021367
Record name Toremifene citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085986
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Toremifene citrate

CAS RN

89778-27-8
Record name Toremifene citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89778-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toremifene citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089778278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOREMIFENE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759190
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name TOREMIFENE CITRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613680
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Toremifene citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-1,2-diphenyl-1-[4-[2-(dimethylamino)etoxy]phenyl]-4-chloro-1-butencitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOREMIFENE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2498Y783QT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toremifene citrate
Reactant of Route 2
Toremifene citrate
Reactant of Route 3
Toremifene citrate
Reactant of Route 4
Toremifene citrate
Reactant of Route 5
Toremifene citrate
Reactant of Route 6
Reactant of Route 6
Toremifene citrate

Citations

For This Compound
785
Citations
M Ahola, P Kortesuo, I Kangasniemi… - International journal of …, 2000 - Elsevier
… release rate of toremifene citrate. However, drying temperature did not affect the release rate of silica or toremifene citrate. The release profiles of toremifene citrate were according to …
Number of citations: 182 www.sciencedirect.com
CL Vogel, MA Johnston, C Capers, D Braccia - Clinical breast cancer, 2014 - Elsevier
… Toremifene citrate differs in structure from tamoxifen by only 1 chlorine atom. Toremifene has been marketed in Finland since 1988 and was approved for use in the United States in …
Number of citations: 77 www.sciencedirect.com
M Ahola, J Rich, P Kortesuo, J Kiesvaara… - International journal of …, 1999 - Elsevier
… of toremifene citrate. The results of the study indicate that the in vitro release of toremifene citrate can … In this work, toremifene citrate was used as a model drug in bioceramic/copolymer …
Number of citations: 29 www.sciencedirect.com
MS Steiner, A Patterson, R Israeli… - Journal of Clinical …, 2004 - ascopubs.org
… Toremifene citrate (Acapodene ™ ), a selective estrogen receptor modulator (SERM), has … to 20 mg, 40 mg, or 60 mg of toremifene citrate or placebo administered orally once daily for 6 …
Number of citations: 28 ascopubs.org
AJ Tatem, DJ Mazur, TP Kohn, JA Beilan… - The Journal of …, 2019 - academic.oup.com
Objective Determine the effect of torimifene citrate on the HDL levels of hypogonadal men on TTh compared to both niacin and control groups. Methods Men on TTh with low HDL levels …
Number of citations: 2 academic.oup.com
J Rich, P Kortesuo, M Ahola, A Yli-Urpo… - International journal of …, 2001 - Elsevier
… release rate was found to be directly proportional to the toremifene citrate … toremifene citrate in vitro. The purpose of this study was to investigate how the release rate of toremifene citrate …
Number of citations: 24 www.sciencedirect.com
Y Nomura, T Tominaga, O Abe, M Izuo… - Gan to Kagaku ryoho …, 1993 - europepmc.org
Efficacy and safety of NK 622 (toremifene citrate) were compared with tamoxifen (TAM) by a double blind test in patients with advanced or recurrent breast cancer. NK 622 and TAM …
Number of citations: 29 europepmc.org
M Okada, A Ogasawara, K Sekine, C Seno… - Gan to Kagaku ryoho …, 2001 - europepmc.org
… In this study, we demonstrated that toremifene citrate (TOR) inhibited the tube formation and migration of human umbilical vein endothelial cells (HUVEC) in vitro. Moreover, TOR …
Number of citations: 10 europepmc.org
A Okita, T Saeki, K Aogi, S Osumi… - Acta Medica …, 2009 - ousar.lib.okayama-u.ac.jp
… Toremifene citrate is expected to prevent drug resistance in … therapy with high-dose toremifene citrate and paclitaxel were … 120mg/day of toremifene citrate orally administered starting on …
Number of citations: 3 ousar.lib.okayama-u.ac.jp
M Ahola, P Kortesuo, I Kangasniemi… - Drug development …, 1999 - Taylor & Francis
… In this study, toremifene citrate (TC), an antiestrogenic compound that exerts its antitumor action through inhibition of estrogen-mediated growth stimulus Citation[9], was used as the …
Number of citations: 17 www.tandfonline.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。